4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O3S2/c1-16(2)13-28(14-17(3)4)33(30,31)21-11-7-19(8-12-21)23(29)27-24-26-22(15-32-24)18-5-9-20(25)10-6-18/h5-12,15-17H,13-14H2,1-4H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDHEEMZUJSWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Sulfamoylation: The bis(2-methylpropyl)sulfamoyl group can be introduced by reacting the appropriate amine with a sulfonyl chloride derivative.
Coupling Reaction: The final step involves coupling the thiazole derivative with the benzamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiazole ring, potentially leading to the formation of amines or thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiazole ring and the sulfamoyl group suggests it might exhibit antimicrobial or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism by which 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in hydrogen bonding or π-π interactions, while the sulfamoyl group might engage in electrostatic interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Structural and Functional Analysis
- Bis(2-chloroethyl): Introduces electrophilic chlorine atoms, which may improve binding to nucleophilic residues in enzymes but raise toxicity concerns . Bis(2-methoxyethyl): Balances lipophilicity and solubility due to ether oxygen atoms; associated with moderate plant growth modulation .
Thiazol Substituent Effects :
- 4-Bromophenyl (Target Compound) : Bromine’s electron-withdrawing nature may stabilize charge-transfer interactions in biological targets.
- 4-Nitrophenyl : The nitro group’s strong electron-withdrawing effect enhances reactivity but may reduce metabolic stability .
- 4-Methylphenyl : Electron-donating methyl group improves metabolic stability but reduces binding affinity in some contexts .
Biological Activity
The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a sulfamoyl-benzamide derivative that has garnered attention for its potential biological activities, particularly as a selective inhibitor of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). This article reviews the synthesis, biological evaluation, and mechanism of action of this compound based on recent studies.
Synthesis and Structure
The synthesis of sulfamoyl-benzamides, including the target compound, typically involves the reaction of sulfonamide derivatives with benzamide precursors. The structural formula can be represented as follows:
This compound features a thiazole ring and a bromophenyl moiety, contributing to its biological activity.
Inhibition of h-NTPDases
Recent research has highlighted the compound's role as an inhibitor of various h-NTPDase isoforms. The following table summarizes the inhibitory concentrations (IC50) against different h-NTPDases:
| h-NTPDase Isoform | IC50 (μM) | Reference |
|---|---|---|
| h-NTPDase1 | 2.88 ± 0.13 | |
| h-NTPDase2 | Sub-micromolar | |
| h-NTPDase3 | 0.72 ± 0.11 | |
| h-NTPDase8 | 0.28 ± 0.07 |
The compound was found to selectively inhibit these enzymes, which are involved in nucleotide metabolism and have implications in various pathological conditions.
Anticancer Properties
The anticancer potential of sulfamoyl-benzamide derivatives has also been investigated. In vitro studies demonstrated that these compounds exhibit cytotoxic effects against several cancer cell lines. For instance, one study reported that a related sulfamoyl derivative showed significant activity against breast cancer cell lines MCF-7 and MDA-MB-231, leading to cell cycle arrest by preventing tubulin polymerization .
Molecular docking studies have indicated that the compound interacts with specific amino acids in the active sites of h-NTPDases. These interactions likely contribute to its inhibitory effects on enzyme activity. The structure-activity relationship (SAR) analysis suggests that modifications in the sulfamoyl and benzamide moieties can enhance or diminish biological activity .
Case Studies
- Inhibition of h-NTPDase1 : A detailed study illustrated that this compound effectively inhibited h-NTPDase1 with an IC50 value indicating potent activity against this target.
- Anticancer Activity : Another investigation into related compounds demonstrated their effectiveness in reducing cell viability in various cancerous cell lines, suggesting a potential therapeutic application in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
